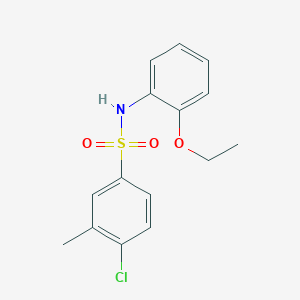
4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate, also known as TMB-4, is a synthetic compound that has been widely studied for its potential therapeutic applications. TMB-4 belongs to a class of compounds known as phenethylamines, which are known to have a variety of biological effects.
Mecanismo De Acción
4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate acts as a partial agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and cognition. 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate also has a high affinity for the 5-HT2B receptor, which is involved in the regulation of cardiovascular function. 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate has been shown to increase the release of serotonin in the brain, which could explain its potential therapeutic effects in the treatment of depression and anxiety.
Biochemical and Physiological Effects:
4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate has been shown to have a variety of biochemical and physiological effects. 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate has been found to increase the release of dopamine and norepinephrine in the brain, which could explain its potential therapeutic effects in the treatment of attention deficit hyperactivity disorder (ADHD). 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate has also been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate in lab experiments include its high affinity for serotonin receptors, its ability to increase the release of serotonin, and its anti-inflammatory and antioxidant properties. The limitations of using 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate in lab experiments include its complex synthesis method, its potential toxicity, and its limited availability.
Direcciones Futuras
There are many potential future directions for the study of 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate. One potential direction is the development of new synthetic methods for the production of 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate, which could make it more widely available for research purposes. Another potential direction is the study of 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate in animal models of various diseases such as Alzheimer's and Parkinson's, to determine its potential therapeutic effects. Additionally, the study of 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate in combination with other compounds could lead to the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate involves the reaction of 4-(benzyloxy)phenol with 3,4,5-trimethoxybenzoyl chloride in the presence of a base catalyst. The resulting product is then purified through various techniques such as recrystallization and column chromatography. The synthesis of 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate has been found to have a high affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate has also been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C23H22O6 |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
(4-phenylmethoxyphenyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C23H22O6/c1-25-20-13-17(14-21(26-2)22(20)27-3)23(24)29-19-11-9-18(10-12-19)28-15-16-7-5-4-6-8-16/h4-14H,15H2,1-3H3 |
Clave InChI |
VIPIZVRALRUFEX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B229104.png)
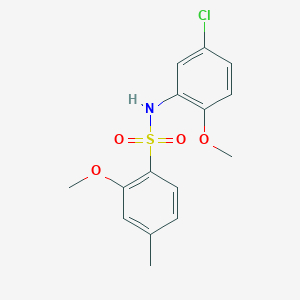



![8-(3-{3-[(2E)-2-{4-Formyl-6-methyl-5-oxo-3-[(phosphonooxy)methyl]pyridin-2(5H)-ylidene}hydrazinyl]benzamido}-4-methylbenzamido)naphthalene-1,3,5-trisulfonic acid](/img/structure/B229113.png)
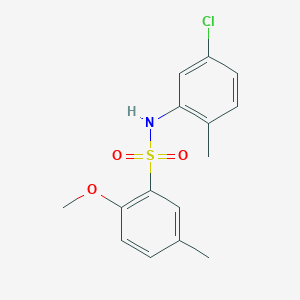
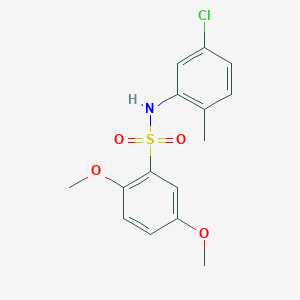
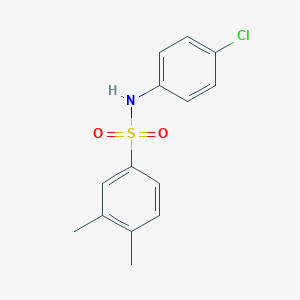
![3,4-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229123.png)
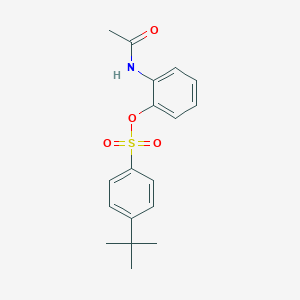
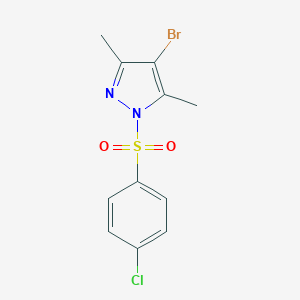
![2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine](/img/structure/B229134.png)
